molecular formula C23H24N4O2 B11316355 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone

2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone

Cat. No.: B11316355
M. Wt: 388.5 g/mol
InChI Key: GVRRSNMKRLNVOB-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole and quinoxaline moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C23H24N4O2/c1-29-22-21(24-18-9-3-4-10-19(18)25-22)26-13-6-8-17(15-26)23(28)27-14-12-16-7-2-5-11-20(16)27/h2-5,7,9-11,17H,6,8,12-15H2,1H3

InChI Key

GVRRSNMKRLNVOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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